molecular formula C17H14Cl2N4S B12587263 N-(3-Chlorophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea CAS No. 603098-15-3

N-(3-Chlorophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea

Cat. No.: B12587263
CAS No.: 603098-15-3
M. Wt: 377.3 g/mol
InChI Key: GZCYBDBUXFKCIR-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea is a complex organic compound that features a thiourea group bonded to a pyrazole ring, which is further substituted with chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea typically involves the reaction of 3-chloroaniline with 4-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(3-Chlorophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea
  • N-(3-Bromophenyl)-N-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea

Uniqueness

N-(3-Chlorophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both chlorophenyl and pyrazole groups contributes to its distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

603098-15-3

Molecular Formula

C17H14Cl2N4S

Molecular Weight

377.3 g/mol

IUPAC Name

1-(3-chlorophenyl)-1-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea

InChI

InChI=1S/C17H14Cl2N4S/c1-10-15(11-5-7-12(18)8-6-11)16(22-21-10)23(17(20)24)14-4-2-3-13(19)9-14/h2-9H,1H3,(H2,20,24)(H,21,22)

InChI Key

GZCYBDBUXFKCIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)N(C2=CC(=CC=C2)Cl)C(=S)N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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